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Compound of Interest

4-(Pyridin-2-
Compound Name:
ylmethoxy)benzaldehyde

Cat. No.: B1594647

Introduction

4-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule of significant interest
in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a
flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a versatile building block
for the synthesis of more complex molecular architectures.[1][2] A thorough understanding of its
spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity,
and utilize it effectively in subsequent reactions. This guide provides an in-depth analysis of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-
(Pyridin-2-ylmethoxy)benzaldehyde, grounded in fundamental principles and supported by
comparative data from analogous structures.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure
of 4-(Pyridin-2-ylmethoxy)benzaldehyde. The molecule consists of a benzaldehyde moiety
linked to a pyridine ring through a methylene ether bridge. This structure gives rise to distinct
spectroscopic signatures for each component.

¢ Molecular Formula: C13H11NO2[1]

e Molecular Weight: 213.23 g/mol [1]
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» Key Functional Groups:
o Aromatic aldehyde
o Aryl ether
o Pyridine ring

The presence of these functional groups dictates the expected spectroscopic behavior of the
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. Both *H and 3C NMR provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of 4-(Pyridin-2-ylmethoxy)benzaldehyde is predicted to show distinct
signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyridine
rings, and the methylene protons of the ether linkage. The expected chemical shifts (d) are
influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted *H NMR Data
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oxygen and the
anisotropic effect

of the carbonyl
group.[3][4]
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aldehyde group.

Pyridine-H (y to
N)

7.7-79

The chemical
shift is influenced
by both the

nitrogen atom

Triplet of
doublets (td)
and the adjacent

protons.

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

These protons
Pyridine-H (B to are less
72-74 Doublet (d) 1H )
N) deshielded than

the a-proton.

These protons
are shielded by
70-7.2 Doublet (d) 2H the electron-

donating ether

group.

Benzaldehyde-H
(ortho to OCH2)

The methylene
protons are
Methylene-H (- ] deshielded by
5.2-54 Singlet (s) 2H )
OCHz2-) the adjacent
oxygen atom and

the pyridine ring.

3C NMR Spectroscopy: The Carbon Backbone

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects
of neighboring atoms and functional groups.

1BC NMR Data

Based on available data for 4-(Pyridin-2-ylmethoxy)benzaldehyde, the following carbon
signals are expected.[1]
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Carbon Atom

Chemical Shift (6, ppm)

Rationale

The carbonyl carbon is highly

Aldehyde C=0 ~191 deshielded due to the double
bond to oxygen.[3][5]
Carbons adjacent to the
Pyridine C (a to N) ~157 nitrogen in the pyridine ring are
deshielded.
] The carbon atom directly
Benzaldehyde C (ipso to ]
~163 attached to the ether oxygen is
OCH>) .
deshielded.
Pyridine C (y to N) ~137
Benzaldehyde C (ipso to CHO) ~131
Benzaldehyde C (ortho to
~132
CHO)
These carbons are shielded by
Benzaldehyde C (ortho to ]
~115 the electron-donating ether
OCHz)
group.[5]
Pyridine C (3 to N) ~123
Pyridine C (a' to N) ~121
The methylene carbon is
Methylene C (-OCHz2-) ~70 deshielded by the adjacent

oxygen atom.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to its vibrational modes.

Characteristic IR Absorption Bands
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] Wavenumber . . .

Functional Group ( 1 Intensity Vibrational Mode

cm-

2820-2850 and 2720- . C-H Stretch (Fermi
Aldehyde C-H Weak to Medium

2750 doublet)[6][7]
Aromatic C-H 3000-3100 Medium C-H Stretch
Methylene C-H 2850-2960 Medium C-H Stretch[6]
Aldehyde C=0 1680-1710 Strong C=0 Stretch[6][7]
Aromatic C=C 1450-1600 Medium to Strong C=C Stretch[6][7]

Asymmetric and
1200-1250 and 1000- ,
Ether C-O Strong Symmetric C-O

1050
Stretch[6]

The presence of a strong absorption band around 1700 cm~1 is a key indicator of the carbonyl
group in the aldehyde.[7][8] The characteristic, though weaker, Fermi doublet for the aldehydic
C-H stretch around 2720 cm~* and 2820 cm~1 is also a definitive feature for an aldehyde.[7]

Mass Spectrometry (MS): Unveiling the Molecular
Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments. This data is crucial for determining the molecular weight and deducing the
structure of the compound.

For 4-(Pyridin-2-ylmethoxy)benzaldehyde, the molecular ion peak (M*) would be expected at
an m/z corresponding to its molecular weight (213.23). Aromatic ethers are known to produce
prominent molecular ions due to the stability of the benzene ring.[9][10]

Predicted Fragmentation Pattern

The fragmentation of 4-(Pyridin-2-ylmethoxy)benzaldehyde is expected to be dominated by
cleavage at the ether linkage.
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m/z Fragment lon Description
213 [C13H11NO2]* Molecular lon (M*)
[M-H]*, common in
212 [C13H10NO2]*
aldehydes[11]
[M-CHO]*, loss of the formyl
184 [C12H10NO]*

radical[11]

Cleavage of the C-O bond,
92/93 [CsHaNCHz]* / [CsHaNCH3s]* forming the pyridylmethyl
cation or a rearranged ion.

78 [CsHaN]* Pyridyl cation

The fragmentation pattern of aromatic ethers often involves cleavage of the bond beta to the
aromatic ring.[9][10]

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized
experimental protocols.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyridin-2-
ylmethoxy)benzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a
standard 5 mm NMR tube.

 Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR. Typical parameters include a
spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

IR Spectroscopy Protocol

o Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Processing: Perform a background subtraction using a spectrum of the empty ATR
crystal.

Mass Spectrometry Protocol (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

« Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass
spectrometer at a constant flow rate.

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range
(e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 4-(Pyridin-2-ylmethoxy)benzaldehyde.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and
unambiguous characterization of 4-(Pyridin-2-ylmethoxy)benzaldehyde. By understanding
the expected spectroscopic data and the principles behind it, researchers can confidently
identify this compound, verify its purity, and proceed with its application in their synthetic
endeavors. This guide serves as a valuable resource for scientists and professionals in the field
of drug development and chemical research, enabling them to interpret the spectroscopic data
of this important chemical intermediate with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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